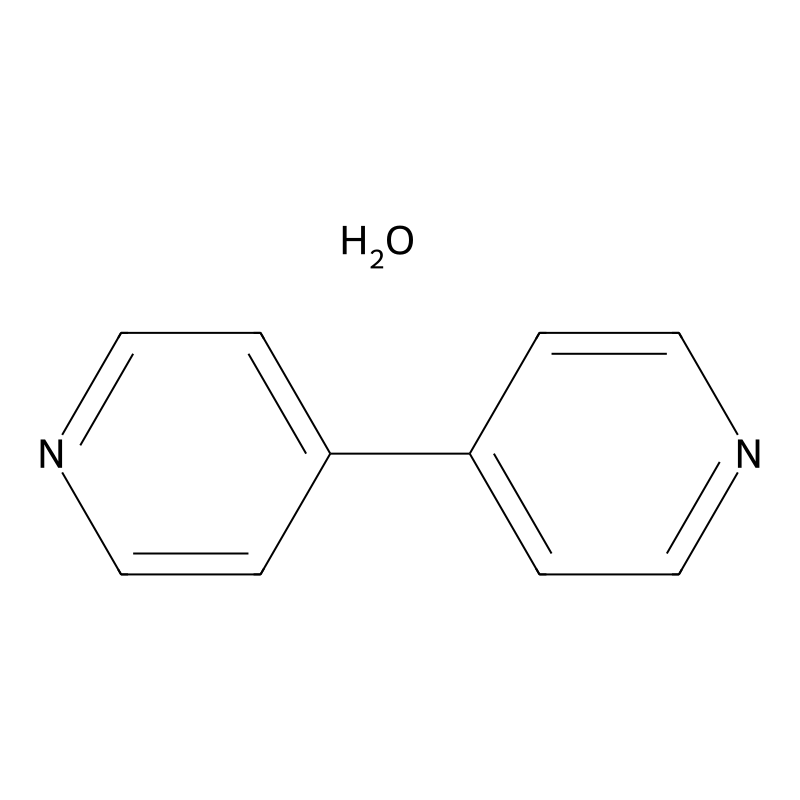4,4'-Bipyridine hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4,4'-Bipyridine hydrate is a derivative of bipyridine where two pyridine rings are connected at the 4-position. Its chemical formula is C10H10N2O, and it is characterized by its crystalline structure, typically appearing as white to light yellow solids. The hydrate form includes water molecules that are integral to its crystal structure .
The primary mechanism of action of 4,4'-dipyridyl hydrate lies in its ability to form coordination complexes with metal ions. These complexes can exhibit various properties depending on the metal ion involved. For instance, some complexes might possess catalytic activity, while others might exhibit unique electronic or luminescent properties []. The specific mechanism depends on the application and the nature of the complex formed.
Here are some specific examples of its use in coordination chemistry:
- Hydrogen-bonded coordination polymers: 4,4'-Dipyridyl hydrate has been utilized as a bridging ligand in the synthesis of hydrogen-bonded coordination polymers. These polymers possess unique network structures and potential applications in areas like gas storage and separation [].
Luminescent Materials
,4'-Dipyridyl hydrate can be incorporated into the design of luminescent materials due to its ability to participate in ligand-to-metal charge transfer (LMCT) processes. These processes involve the transfer of an electron from the ligand to the metal ion, leading to the emission of light.
Here are some examples of its use in luminescent materials:
- Lanthanide-based complexes: 4,4'-Dipyridyl hydrate has been used as a ligand in lanthanide-based complexes exhibiting efficient luminescence. These complexes have potential applications in areas like bioimaging and solid-state lighting.
Catalysis
,4'-Dipyridyl hydrate can act as a ligand in transition metal complexes used as catalysts for various reactions. The presence of the bipyridine group can influence the reactivity of the metal center, enabling the complex to activate substrates and promote specific transformations.
Here are some examples of its use in catalysis:
- Hydroformylation: 4,4'-Dipyridyl-based rhodium complexes have been studied for their ability to catalyze the hydroformylation reaction, which converts alkenes into aldehydes.
Example Reactions- Coordination with Transition Metals: Forms linear coordination polymers or networks.
- Reactivity with Hydrogen: Can catalyze reactions involving hydrogen atoms under acidic conditions .
Several methods exist for synthesizing 4,4'-bipyridine hydrate:
- Hydrothermal Synthesis: This method involves reacting starting materials under high temperature and pressure conditions to yield crystalline products.
- Chemical Reaction of Pyridine Derivatives: For example, the reaction of 4-methylpyridine with dibromoethane can produce bipyridine derivatives .
- Crystallization from Aqueous Solutions: The hydrate form can be obtained by dissolving 4,4'-bipyridine in water and allowing it to crystallize.
Studies focusing on the interactions of 4,4'-bipyridine with other compounds highlight its role as a ligand in forming stable complexes. Its interaction with metal ions such as cadmium and zinc has been particularly noted in the context of hydrothermal reactions leading to three-dimensional grid structures .
Several compounds share structural similarities with 4,4'-bipyridine hydrate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,2'-Bipyridine | Bipyridine | Exhibits different coordination properties due to position changes. |
| 3,3'-Bipyridine | Bipyridine | Less common; different reactivity profile compared to 4,4' isomer. |
| 1,10-Phenanthroline | Polycyclic Aromatic | Known for strong binding to metal ions; used in sensing applications. |
Uniqueness of 4,4'-Bipyridine Hydrate
The unique positioning of nitrogen atoms in the bipyridine structure allows for distinct coordination chemistry compared to its isomers. Its ability to form stable complexes with transition metals makes it particularly valuable in material science and catalysis.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








